![molecular formula C18H21N3 B2669438 4-[2-amino-1-(1H-indol-3-yl)ethyl]-N,N-dimethylaniline CAS No. 730949-97-0](/img/structure/B2669438.png)
4-[2-amino-1-(1H-indol-3-yl)ethyl]-N,N-dimethylaniline
Overview
Description
Indole derivatives are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . Multicomponent reactions (MCRs) offer access to complex molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions .Molecular Structure Analysis
Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely depending on their specific structure. Indole itself is a crystalline colorless compound with specific odors .Scientific Research Applications
- Researchers have explored the antiviral potential of dimethylaniline-indole derivatives. For instance:
- Dimethylaniline-indole derivatives have been evaluated for their anticancer effects:
- While not directly related to human health, indole derivatives (including dimethylaniline-indole) find use in plant protection products, such as insecticides and fungicides .
- Dimethylaniline-indole derivatives have been investigated for their ability to bind to specific molecular targets. For example, molecular docking studies explored their interaction with lanosterol 14α-demethylase (CYP51) .
Antiviral Activity
Anticancer Properties
Plant Protection and Agricultural Applications
Molecular Target Interaction
Drug Development and Pharmacophore Exploration
Mechanism of Action
properties
IUPAC Name |
4-[2-amino-1-(1H-indol-3-yl)ethyl]-N,N-dimethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3/c1-21(2)14-9-7-13(8-10-14)16(11-19)17-12-20-18-6-4-3-5-15(17)18/h3-10,12,16,20H,11,19H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBXLRJWMBQVJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CN)C2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324803 | |
Record name | 4-[2-amino-1-(1H-indol-3-yl)ethyl]-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001324803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24831819 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[2-amino-1-(1H-indol-3-yl)ethyl]-N,N-dimethylaniline | |
CAS RN |
730949-97-0 | |
Record name | 4-[2-amino-1-(1H-indol-3-yl)ethyl]-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001324803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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